5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is a compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of neuroprotection and anti-inflammatory treatments .
Vorbereitungsmethoden
The synthesis of 5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-(2-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like xylene at elevated temperatures (around 130°C) for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly at the fluorine and chlorine positions on the pyrimidine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can undergo Suzuki coupling reactions in the presence of boronic acids and palladium catalysts.
Common reagents used in these reactions include potassium carbonate, palladium acetate, and various boronic acids. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Neuroprotection: It has shown potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases.
Anti-inflammatory: The compound exhibits anti-inflammatory properties, making it useful in the study of inflammatory pathways and potential treatments.
Cancer Research: It has been investigated for its cytotoxic effects on cancer cells, particularly in lung carcinoma.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets such as alpha1-adrenergic receptors. It acts as an antagonist to these receptors, which are involved in various physiological processes including smooth muscle contraction and neurotransmitter release . The compound’s binding affinity to these receptors has been studied through in silico docking and molecular dynamics simulations .
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine can be compared with other pyrimidine derivatives and arylpiperazine-based compounds. Similar compounds include:
2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine: Another pyrimidine derivative with similar substitution patterns.
4-fluoro-5-(substituted phenyl-piperazin-1-yl)-2-nitro-phenoles: Compounds with similar piperazine and fluorine moieties.
The uniqueness of this compound lies in its specific substitution pattern and its potential therapeutic applications in neuroprotection and anti-inflammatory treatments.
Eigenschaften
Molekularformel |
C15H17FN4O |
---|---|
Molekulargewicht |
288.32 g/mol |
IUPAC-Name |
5-fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C15H17FN4O/c1-21-14-5-3-2-4-13(14)19-6-8-20(9-7-19)15-17-10-12(16)11-18-15/h2-5,10-11H,6-9H2,1H3 |
InChI-Schlüssel |
ZTKXNVNVLIVGFA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=C(C=N3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.